molecular formula C10H15NO5 B1307760 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid CAS No. 876317-19-0

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

Cat. No. B1307760
CAS RN: 876317-19-0
M. Wt: 229.23 g/mol
InChI Key: CKYGSXRXTIKGAJ-UHFFFAOYSA-N
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Description

“1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with a Boc protecting group can be achieved by using a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The Boc group can be removed from amines using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of various pharmaceutical agents. Its tert-butoxycarbonyl (Boc) group is particularly valuable as a protective group for amines during the synthesis of peptide chains or other amine-containing compounds . The Boc group can be easily introduced and removed under mild conditions, which is crucial for the synthesis of sensitive molecules.

Biochemistry

In the field of biochemistry, the compound finds application in the study of enzyme-substrate interactions and enzyme catalysis. It serves as an analog for proline-rich peptides, which are significant in understanding the structure-function relationship in proteins . Additionally, its role in peptide bond formation and proteolysis is of interest for biochemical pathway studies.

Pharmacology

Pharmacologically, “1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is used in the design of drug candidates and the exploration of their biological activities. It’s involved in the development of enzyme inhibitors, receptor agonists/antagonists, and other pharmacologically active peptides . Its protective group is essential for the stability of these compounds during synthesis and storage.

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. It is employed in the preparation of complex molecules through multi-step synthesis processes. Its protective group is particularly useful in reactions where selectivity and functional group tolerance are important . It also finds use in the synthesis of natural products and their analogs.

Analytical Chemistry

In analytical chemistry, “1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is used as a standard or reference compound in chromatography and mass spectrometry. It helps in the quantification and identification of peptides and proteins in complex biological samples . Its well-defined properties make it an excellent candidate for calibration and method development.

Mechanism of Action

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound, also known as a BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .

Biochemical Pathways

The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects amines from unwanted reactions during the synthesis process . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for the successful creation of complex organic compounds without interference from unwanted reactions involving the amines .

Action Environment

The action of the BOC group is influenced by environmental factors such as temperature and pH. For instance, the addition of the BOC group to amines occurs under aqueous conditions . Furthermore, the removal of the BOC group can be accomplished with strong acids . Therefore, both the application and removal of the BOC group are dependent on specific environmental conditions.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399957
Record name 1-(tert-Butoxycarbonyl)-4-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

CAS RN

876317-19-0
Record name 1-(tert-Butoxycarbonyl)-4-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
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1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
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1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
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